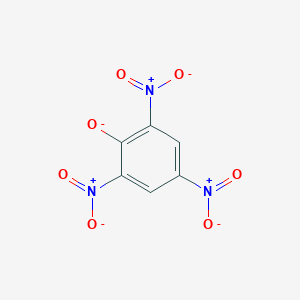
Picrate
Descripción general
Descripción
Picrate anion is a phenolate anion resulting from deprotonation of the phenolic hydroxy group of picric acid. It is a conjugate base of a picric acid.
Aplicaciones Científicas De Investigación
Explosive Applications
Picrate in Munitions
- Ammonium this compound : Known as Dunnite, ammonium this compound is utilized in military applications due to its explosive properties. It is favored for armor-piercing shells because of its insensitivity to shock, which allows it to withstand the impact of penetration before detonating .
- Sensitivity of Picrates : Many metal picrates are more sensitive to impact and friction than picric acid itself. This characteristic poses storage risks, necessitating careful handling protocols to prevent accidental detonations .
Analytical Chemistry
Jaffe Reaction for Creatinine Measurement
- Clinical Applications : Picric acid is employed in the Jaffe reaction for measuring creatinine levels in serum and urine. The reaction forms a colored complex that can be quantified spectrophotometrically. This method has been widely used due to its simplicity and effectiveness .
- Comparative Studies : Research comparing alkaline this compound methods with high-performance liquid chromatography (HPLC) has shown significant discrepancies in creatinine measurements across different species, highlighting the need for standardized protocols .
Table 1: Comparison of Creatinine Measurement Techniques
| Method | Creatinine Level (μM) | Species |
|---|---|---|
| HPLC | 8.7 ± 0.4 | Mice |
| Alkaline this compound Method | 44.9 ± 1.9 | Mice |
| HPLC | Varies | Humans |
| Alkaline this compound Method | Higher than HPLC | Humans |
Material Science
Metallography
- Etching Agent : A solution of 4% picric acid in ethanol, known as "picral," is used in optical metallography to reveal grain boundaries in ferritic steels. Although it has been largely replaced due to safety concerns, it remains effective for certain alloys like magnesium .
Environmental Chemistry
Detection and Analysis
- Environmental Monitoring : Methods for quantifying this compound in environmental samples focus on extraction techniques followed by chromatographic analysis. For instance, a method involving reverse-phase high-performance liquid chromatography (RP-HPLC) has been developed for detecting this compound in soil samples .
- Case Study : A field method using aqueous methanol solutions for extracting this compound from soil samples demonstrated effective quantification with minimal false positives when compared to laboratory techniques .
Other Notable Uses
- Skin Dyeing : Historically, wet picric acid was used as a temporary skin dye due to its ability to react with proteins, producing a lasting color effect .
- Fuel Additive : Ferrous this compound has been incorporated into diesel fuel formulations to enhance mileage efficiency, showcasing its utility beyond traditional explosive applications .
Propiedades
Número CAS |
14798-26-6 |
|---|---|
Fórmula molecular |
C6H2N3O7- |
Peso molecular |
228.1 g/mol |
Nombre IUPAC |
2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H3N3O7/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,10H/p-1 |
Clave InChI |
OXNIZHLAWKMVMX-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2,4,6-trinitrophenol picrate picric acid picric acid, ammonium salt picric acid, lead (2+) salt picric acid, potassium salt picric acid, sodium salt trinitrophenol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













